2-fluoro-N-methyl-5-nitrobenzamide
Description
Contextual Overview of Halogenated Aromatic Amides in Organic Synthesis
Halogenated aromatic amides are a cornerstone in the field of organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. nih.govmdpi.com The introduction of a halogen atom onto the aromatic ring of an amide provides a reactive handle for a variety of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
The reactivity of the halogenated aromatic amide is highly dependent on the nature of the halogen, its position on the aromatic ring, and the presence of other substituents. The amide functional group itself is a powerful directing group, influencing the regioselectivity of further chemical modifications. rsc.org Classical approaches to the synthesis of α-halo amides often involve the reaction of an α-haloacetyl halide with an amine. nih.gov More contemporary methods have expanded the synthetic toolkit, enabling the preparation of a diverse array of chiral and achiral halogenated amides. nih.govresearchgate.net
Significance of Fluorine and Nitro Groups in Aromatic Systems
The incorporation of fluorine and nitro groups into aromatic systems profoundly influences their chemical and physical properties. Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. Its small size allows it to often act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can significantly alter the acidity (pKa), metabolic stability, and binding affinity of a molecule. nih.govresearchgate.netnih.gov The introduction of fluorine can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netnih.gov
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. This property is of great utility in synthetic chemistry, allowing for selective reactions on the aromatic ring. The presence of a nitro group can also influence the solid-state arrangement and photophysical properties of aromatic compounds. mdpi.com
Position Isomerism and its Implications for Reactivity and Structure in Benzamide (B126) Derivatives
The electronic effects of substituents are also position-dependent. An electron-withdrawing group in the ortho or para position to a leaving group will significantly enhance the rate of nucleophilic aromatic substitution, whereas a meta-substituent will have a much smaller effect. This principle is fundamental to designing synthetic routes and predicting the outcome of reactions involving substituted benzamides. The arrangement of substituents also dictates the intermolecular interactions, such as hydrogen bonding and π–π stacking, which in turn determine the crystal packing and solid-state properties of the compound. mdpi.comdntb.gov.ua
Scope and Academic Relevance of 2-fluoro-N-methyl-5-nitrobenzamide within Benzamide Research
This compound is a molecule that encapsulates the chemical principles outlined above. The presence of a fluorine atom at the 2-position and a nitro group at the 5-position makes the aromatic ring highly electron-deficient and activates the position para to the nitro group for nucleophilic attack. The N-methylamide group further modulates the electronic properties and provides a site for potential hydrogen bonding.
This specific substitution pattern makes this compound a valuable intermediate in synthetic and medicinal chemistry research. For example, the fluorine atom can be displaced by nucleophiles in a chemoselective manner, allowing for the introduction of a variety of functional groups. researchgate.net Its isomeric counterpart, 2-fluoro-N-methyl-4-nitrobenzamide, is a known intermediate in the synthesis of Enzalutamide, a drug used in the treatment of prostate cancer. researchgate.netpharmaffiliates.com The study of this compound and its reactions contributes to a deeper understanding of the reactivity of polysubstituted aromatic systems and facilitates the development of new synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-methyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVAMSQRNPSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655944 | |
| Record name | 2-Fluoro-N-methyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136146-83-3 | |
| Record name | 2-Fluoro-N-methyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a complete structural assignment is possible.
The ¹H NMR spectrum of 2-fluoro-N-methyl-5-nitrobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. The electron-withdrawing nature of the nitro (NO₂) group and the fluorine (F) atom significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
The aromatic region would display three distinct signals for H-3, H-4, and H-6.
H-6: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded, appearing as a doublet of doublets (dd) due to coupling with H-4 (meta, J ≈ 2-3 Hz) and the fluorine atom at position 2 (meta, J ≈ 4-5 Hz).
H-3: This proton is ortho to the fluorine atom and meta to the nitro group. It would likely appear as a doublet of doublets (dd) or a triplet-like pattern due to coupling with H-4 (ortho, J ≈ 8-9 Hz) and the fluorine atom (ortho, J ≈ 8-10 Hz).
H-4: This proton is ortho to the nitro group and ortho to H-3. It is expected to appear as a doublet of doublets (dd) due to coupling with H-3 (ortho, J ≈ 8-9 Hz) and H-6 (meta, J ≈ 2-3 Hz).
The amide proton (N-H) would appear as a broad singlet or a quartet if coupling to the methyl protons is resolved. Its chemical shift is highly dependent on solvent and concentration. The N-methyl (CH₃) protons would appear as a doublet, coupled to the adjacent N-H proton (J ≈ 5 Hz). For the related isomer, 4-amino-2-fluoro-N-methylbenzamide, the methyl group appears as a doublet at 2.87 ppm. google.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~7.4 - 7.6 | dd or t | ³J(H-F) ≈ 8-10, ³J(H-H) ≈ 8-9 |
| H-4 | ~8.3 - 8.5 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |
| H-6 | ~8.6 - 8.8 | dd | ⁴J(H-F) ≈ 4-5, ⁴J(H-H) ≈ 2-3 |
| N-H | ~6.5 - 8.5 | br s or q | ³J(H-H) ≈ 5 |
| N-CH₃ | ~2.9 - 3.1 | d | ³J(H-H) ≈ 5 |
The ¹³C NMR spectrum will show eight distinct signals corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon. The presence of the fluorine atom will cause the signals for the carbons it is coupled to (especially C-1, C-2, and C-3) to appear as doublets.
Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the 163-167 ppm range.
Aromatic Carbons: The carbon attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)) and appear significantly downfield. The carbon bearing the nitro group (C-5) will also be downfield. Carbons C-1, C-3, and C-6 will show smaller C-F coupling constants. For the precursor, 2-fluoro-5-nitrobenzoic acid, carbon signals are observed across the aromatic region. chemicalbook.com The N-methylated amide derivative, 4-fluoro-N-methylbenzamide, shows its carbonyl carbon at 167.3 ppm. rsc.org
Methyl Carbon (N-CH₃): This aliphatic carbon will appear in the most upfield region of the spectrum, typically around 26-27 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| N-CH₃ | ~26 - 27 | - |
| C-4 | ~124 - 126 | Small |
| C-6 | ~128 - 130 | Small |
| C-3 | ~115 - 117 | ²J(C-F) ≈ 20-25 |
| C-1 | ~125 - 127 | ²J(C-F) ≈ 15-20 |
| C-5 | ~146 - 148 | - |
| C-2 | ~160 - 163 | ¹J(C-F) ≈ 240-260 |
| C=O | ~163 - 165 | Small |
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For This compound , a COSY spectrum would show a crucial cross-peak between the aromatic protons H-3 and H-4, confirming their ortho relationship. A correlation between the N-H proton and the N-CH₃ protons would also be expected, confirming the amide fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would definitively link the signals of H-3, H-4, H-6, and the N-CH₃ protons to their respective carbon signals (C-3, C-4, C-6, and N-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure. Key HMBC correlations would include:
The N-CH₃ protons correlating to the carbonyl carbon (C=O) and the N-H proton correlating to C-1 and C-2.
Aromatic proton H-6 showing correlations to C-4, C-5, and the carbonyl carbon (C=O).
Proton H-3 correlating to C-1, C-2, and C-5.
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of light (Raman).
The FT-IR spectrum provides a fingerprint of the molecule by highlighting its key functional groups.
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching of the N-H bond in the secondary amide.
Amide I (C=O Stretch): A strong, prominent absorption band for the carbonyl group is expected between 1650 and 1680 cm⁻¹. For the related N-(2,6-dimethylphenyl)-4-nitrobenzamide, this band appears at 1648 cm⁻¹. rsc.org
Nitro Group (NO₂) Stretches: Aromatic nitro compounds show two characteristic strong bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net
C-F Stretch: The carbon-fluorine bond stretch is expected to produce a strong absorption in the 1200-1270 cm⁻¹ region. researchgate.net
Raman spectroscopy often provides complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds.
Nitro Group (NO₂): The symmetric stretching vibration of the nitro group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum around 1350 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The benzene (B151609) ring vibrations, particularly the ring "breathing" modes, are typically strong and sharp in the Raman spectrum, providing a clear fingerprint in the 1000-1600 cm⁻¹ region.
C-F and C=O Vibrations: The C-F and C=O stretching vibrations are also Raman active and would be observed in their respective regions, complementing the FT-IR data. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| N-H | Stretching | 3300 - 3500 | Medium / Medium |
| C=O (Amide I) | Stretching | 1650 - 1680 | Strong / Medium |
| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong / Medium |
| NO₂ | Symmetric Stretch | 1300 - 1370 | Strong / Strong |
| C-F | Stretching | 1200 - 1270 | Strong / Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the elucidation of a molecule's elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₈H₇FN₂O₃. Based on this formula, the calculated exact mass can be determined.
The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element in the molecule, is a key piece of data obtained from HRMS. For C₈H₇FN₂O₃, the theoretical exact mass is 198.0441 g/mol . Experimental HRMS analysis would be expected to yield a value extremely close to this calculated mass, confirming the elemental composition of the compound.
Table 1: Calculated Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇FN₂O₃ |
| Molecular Weight | 198.15 g/mol |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments serves as a molecular fingerprint and provides valuable information for structural confirmation. The fragmentation of this compound is expected to be influenced by its primary functional groups: the aromatic nitro group and the amide side chain.
Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). For amide-containing molecules, alpha-cleavage adjacent to the carbonyl group is a typical fragmentation route.
Expected key fragmentation steps for this compound would likely include:
Initial ionization to form the molecular ion [M]⁺•.
Loss of the nitro group: [M - NO₂]⁺.
Loss of the methylamino group: [M - NHCH₃]⁺.
Cleavage of the amide bond to produce the 2-fluoro-5-nitrobenzoyl cation.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Identity of Fragment |
|---|---|
| 198 | [C₈H₇FN₂O₃]⁺• (Molecular Ion) |
| 168 | [C₈H₇FNO₂]⁺• (Loss of NO) |
| 152 | [C₈H₄FNO₂]⁺ (Loss of H₂O and NO) |
| 151 | [C₇H₄FNO]⁺ (Loss of NHCH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores.
Electronic Absorption Characteristics and Chromophore Identification
The UV-Vis spectrum of this compound is primarily determined by the chromophores present in its structure. A chromophore is the part of a molecule responsible for its color, which in this case are the nitro-substituted benzene ring and the amide group.
The main chromophoric system is the benzene ring substituted with a nitro group (NO₂), a fluorine atom (F), and an N-methylcarboxamide group (-CONHCH₃). Nitroaromatic compounds are known to exhibit strong absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. For comparison, the related isomer 2-fluoro-N-methyl-4-nitrobenzamide shows absorption maxima at 214 nm and 272 nm.
The primary electronic transitions expected for this compound are:
π → π transitions:* These are high-energy transitions associated with the π-electron system of the benzene ring. They are expected to result in strong absorption bands.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the nitro group or the carbonyl group) to an anti-bonding π* orbital. These bands are typically weaker in intensity compared to π → π* bands.
Correlation with Electronic Structure
The positions and intensities of the absorption bands in the UV-Vis spectrum are directly correlated with the molecule's electronic structure. The substituents on the benzene ring significantly influence the energy of the molecular orbitals and thus the energy of the electronic transitions.
Nitro Group (NO₂): This is a strong electron-withdrawing group and a powerful chromophore. It extends the conjugation of the π-system and lowers the energy of the π* orbitals. This effect typically causes a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted benzene.
N-methylcarboxamide Group (-CONHCH₃): The amide group can also participate in resonance with the aromatic ring, influencing the electronic distribution.
The combination of these electron-withdrawing and potentially electron-donating groups on the aromatic ring modulates the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The specific arrangement of these substituents in this compound dictates the precise wavelengths of maximum absorption (λmax) and the intensity of these absorptions, providing a unique spectral signature correlated to its specific electronic structure.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-fluoro-N-methyl-4-nitrobenzamide |
Crystallographic Analysis and Solid State Architectural Studies
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD analysis is the gold standard for determining the three-dimensional structure of a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal.
Determination of Unit Cell Parameters and Space Group
A fundamental outcome of an SCXRD experiment is the determination of the unit cell parameters—the lengths of the sides of the unit cell (a, b, and c) and the angles between them (α, β, and γ). These parameters define the basic repeating unit of the crystal lattice. Additionally, the analysis reveals the space group of the crystal, which describes the symmetry elements present in the crystal structure.
Table 1: Hypothetical Unit Cell Parameters and Space Group for 2-fluoro-N-methyl-5-nitrobenzamide
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Elucidation of Molecular Conformation and Torsion Angles
SCXRD analysis would reveal the precise conformation of the this compound molecule in the solid state. This includes the planarity of the benzene (B151609) ring and the orientation of the N-methylamide and nitro substituents relative to the ring. Torsion angles, which describe the rotation around specific chemical bonds, would be accurately measured, providing a quantitative description of the molecular shape.
Table 2: Key Torsion Angles in this compound (Hypothetical)
| Torsion Angle | Atoms Involved | Angle (°) |
|---|---|---|
| τ1 | C2-C1-C(O)-N | Data Not Available |
| τ2 | C1-C(O)-N-CH₃ | Data Not Available |
Precise Measurement of Bond Lengths and Bond Angles
The exact distances between atoms (bond lengths) and the angles between adjacent bonds (bond angles) would be determined with high precision from SCXRD data. This information provides insight into the bonding within the molecule and can reveal the effects of the electron-withdrawing fluorine and nitro groups on the geometry of the benzamide (B126) core.
Table 3: Selected Bond Lengths and Bond Angles for this compound (Hypothetical)
| Bond/Angle | Atoms | Measurement (Å/°) |
|---|---|---|
| Bond Lengths | ||
| C-F | C2-F | Data Not Available |
| C-N (amide) | C(O)-N | Data Not Available |
| C=O | C(O)=O | Data Not Available |
| C-N (nitro) | C5-N | Data Not Available |
| N-O (nitro) | N-O1, N-O2 | Data Not Available |
| Bond Angles | ||
| C1-C(O)-N | - | Data Not Available |
| C(O)-N-CH₃ | - | Data Not Available |
| C4-C5-N (nitro) | - | Data Not Available |
Intermolecular Interactions in the Crystalline State
The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. A crystallographic study would identify and characterize these interactions, which are crucial for understanding the stability and physical properties of the solid.
Hydrogen Bonding Networks (N-H···O, C-H···O, C-H···π, C-H···F)
Table 4: Potential Hydrogen Bonding Interactions in Crystalline this compound (Hypothetical)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| C-H···F | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
π-π Stacking Interactions
The planar aromatic rings of this compound molecules could engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in the packing of many aromatic compounds. The presence of both an electron-donating methyl group (indirectly) and electron-withdrawing nitro and fluoro groups would influence the nature of these stacking interactions.
Van der Waals Forces
A definitive analysis of the van der Waals forces contributing to the crystal packing of this compound cannot be conducted without knowledge of its crystal structure. Such an analysis would require precise information about the intermolecular distances and contacts between atoms, which is determined through crystallographic studies.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal. However, this analysis is entirely dependent on the availability of a high-quality crystal structure.
Similarly, the visualization of the molecular packing and the interaction landscapes through Hirshfeld surfaces mapped with properties like dnorm, shape index, and curvedness is not feasible. These visualizations are direct outputs of calculations performed on the experimentally determined crystal structure.
Polymorphism and Co-crystallization Studies (if applicable)
A search of the existing scientific literature did not yield any studies on the polymorphism or co-crystallization of this compound. Investigations into different crystalline forms (polymorphs) or the formation of co-crystals with other molecules would typically be reported in dedicated solid-state chemistry or pharmaceutical science journals, but no such reports for this specific compound were found.
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Synthesis of Positional Isomers and Structural Analogues
The strategic synthesis of positional isomers and structural analogues is fundamental to exploring the chemical space around a lead compound. Methodologies for creating these related molecules often involve multi-step sequences starting from commercially available materials.
The synthesis of 2-fluoro-N-methyl-4-nitrobenzamide, a positional isomer of the title compound, serves as a key example of synthetic pathways for this class of molecules. A common route begins with the oxidation of 2-fluoro-4-nitrotoluene (B45272) to form 2-fluoro-4-nitrobenzoic acid. This intermediate is then converted to its corresponding acyl chloride, typically using thionyl chloride, and subsequently reacted with methylamine (B109427) to yield the final benzamide (B126). researchgate.netgoogle.com
An alternative approach involves the catalytic hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide using a Palladium on carbon (Pd/C) catalyst to produce 4-amino-2-fluoro-N-methylbenzamide. google.com This reduction of the nitro group to an amino group is a common transformation for creating derivatives with different electronic properties. The synthesis of various fluorinated benzamide derivatives often starts from isomeric fluoro nitrobenzoic acids, following a sequence of chlorination and amination. mdpi.com
Table 1: Synthetic Route for 4-Amino-2-fluoro-N-methylbenzamide
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2-fluoro-4-nitrotoluene | Potassium permanganate (B83412) | 2-fluoro-4-nitrobenzoic acid | 74% |
| 2 | 2-fluoro-4-nitrobenzoic acid | Thionyl chloride, then Methylamine | 2-fluoro-N-methyl-4-nitrobenzamide | - |
| 3 | 2-fluoro-N-methyl-4-nitrobenzamide | H₂, 10% Pd/C, Propyl acetate | 4-amino-2-fluoro-N-methylbenzamide | 98.2% |
Modifying the alkyl substituent on the amide nitrogen allows for a systematic study of how the size and nature of this group affect the molecule's properties. The synthesis of homologous series, for instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides with alkyl chains ranging from one to eighteen carbons (C1 to C18), has been successfully demonstrated. mdpi.com
These syntheses typically involve the reaction of a benzoyl chloride or a related activated acid derivative with the appropriate primary or secondary amine. For example, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized to explore their biological potential, highlighting the versatility of this synthetic approach. tandfonline.com The study of N-alkylbenzamides through techniques like NMR spectroscopy is crucial for understanding the impact of these varied alkyl groups. publish.csiro.au
Table 2: Examples of Benzamide Derivatives with Varied N-Alkyl Groups
| Base Structure | N-Substituent | Resulting Derivative Class |
|---|---|---|
| 2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | C₁ to C₁₈ alkyl chains | Homologous series of N-alkyl hydrazinecarboxamides mdpi.com |
| 2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | Various alkyl and aryl groups | N-(alkyl/aryl)sulfamoylbenzamides tandfonline.com |
| Substituted Benzamide | Methyl, Ethyl, etc. | N-Alkylbenzamides publish.csiro.au |
Replacing the fluorine atom with other halogens, such as chlorine, creates analogues that can be used to probe the effects of halogen identity on reactivity. The synthesis of these analogues follows similar pathways to their fluorinated counterparts. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid can serve as a precursor for chloro-substituted benzamides. google.com A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives has been synthesized and evaluated, demonstrating the creation of chloro-substituted analogues. tandfonline.com The synthesis of various halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues has also been reported. nih.gov Furthermore, 2-halobenzamides, in general, are versatile starting materials used in the synthesis of more complex heterocyclic structures. researchgate.netacs.org
Table 3: Comparison of Fluoro- and Chloro-Substituted Precursors
| Precursor | Chemical Name |
|---|---|
| Fluorinated | 2-fluoro-4-nitrobenzoic acid researchgate.net |
| Chloro-substituted | 2-chloro-4-fluoro-5-nitrobenzoic acid google.com |
| Chloro-substituted | 2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzoyl chloride tandfonline.com |
Comparative Analysis of Spectroscopic and Crystallographic Data for Derivatives
The structural nuances of 2-fluoro-N-methyl-5-nitrobenzamide derivatives can be elucidated through a comparative analysis of their spectroscopic and crystallographic data. Substituents on the benzamide core, particularly electron-withdrawing groups like nitro (-NO₂) and fluorine (-F), significantly influence bond lengths, vibrational frequencies, and crystal packing.
Spectroscopic Data: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for comparing these derivatives. In IR spectra, the position of the carbonyl (C=O) and amide (N-H) stretching bands are of particular interest. For instance, in N-substituted benzamides, the C=O stretching vibration is a strong band typically found in the region of 1630-1680 cm⁻¹. The exact wavenumber is sensitive to the electronic effects of the ring substituents. For 2-fluoro-4-nitro-N-methyl benzamide, an isomer of the title compound, the C=O stretch is observed at 1655 cm⁻¹, while the N-H stretch appears at 3397 cm⁻¹ derpharmachemica.com. In another related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations place the asymmetric and symmetric NO₂ stretching modes at 1564 and 1345 cm⁻¹ respectively esisresearch.org.
¹H and ¹³C NMR spectroscopy provides detailed information about the electronic environment of the nuclei. In a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the chemical shifts of the aromatic protons are distinct, reflecting the different positions of the nitro group mdpi.com. For 2-fluoro-4-nitro-N-methyl benzamide, the methyl protons appear as a doublet at δ=2.81 ppm, while the aromatic protons are observed as a multiplet between δ=8.11-8.22 ppm and a triplet between δ=7.82-7.87 ppm derpharmachemica.com.
Crystallographic Data: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, including the planarity of the molecule and intermolecular interactions. A key parameter in benzamide derivatives is the dihedral angle between the plane of the aromatic ring and the plane of the amide group researchgate.net. This angle is influenced by steric hindrance from ortho-substituents. For example, the introduction of a bulky ortho-substituent can cause a significant twist in the molecule, affecting conjugation and crystal packing mdpi.com. Studies on substituted benzamides reveal that crystal packing is often dominated by hydrogen bonding, with N-H···O interactions forming common motifs like dimers or chains researchgate.netnih.gov. In fluoro-substituted isoselenazolones derived from benzamides, intermolecular Se···O interactions have also been observed, leading to dimeric structures in the asymmetric unit bgu.ac.il. The presence of fluorine can suppress disorder often seen in benzamide crystals nih.gov.
| Compound | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm, DMSO-d6) | Key Crystallographic Feature | Reference |
|---|---|---|---|---|
| 2-Fluoro-4-nitro-N-methyl benzamide | ν(C=O): 1655, ν(N-H): 3397, ν(NO₂)asym: 1525 | δ(N-CH₃): 2.81 (d), δ(Ar-H): 7.82-8.22 (m) | Data not available | derpharmachemica.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | ν(C=O): 1674, ν(N-H): 3124 | δ(Ar-H): 7.34-8.96 (m) | Monoclinic, C2/c space group | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | ν(C=O): 1673, ν(N-H): 3121 | Data not available | Orthorhombic, Pbcn space group | mdpi.com |
| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | Data available | Data available | N-H···O and O-H···O hydrogen bonds form a 3D framework | eurjchem.com |
| 2-Nitrobenzamide | Data available | Data available | mp: 173-175°C | researchgate.net |
Comparative Computational Studies of Electronic and Structural Properties across Analogues
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic and structural properties of this compound analogues. These studies allow for a systematic comparison of how different substituents and their positions affect molecular geometry, reactivity, and electronic structure.
Electronic Properties: The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. In a comparative study of meta- and para-nitro substituted carbonothionylbenzamide derivatives, the meta-isomers were found to be more thermodynamically stable, despite having a smaller energy gap and higher HOMO/LUMO energy levels researchgate.net. The nitro group, being strongly electron-withdrawing, significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack . Computational analysis of 4-bromo-N,N-dimethyl-2-nitrobenzamide shows the LUMO has a substantial contribution from the nitro group's π* system .
Molecular Electrostatic Potential (MESP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For nitrobenzamide derivatives, the most negative potential (nucleophilic site) is typically located around the oxygen atoms of the nitro and carbonyl groups, while the region around the amide N-H can be electrophilic researchgate.netresearchgate.net. In a comparative study, meta-nitro derivatives were found to have a more electron-rich center compared to their para-counterparts researchgate.net.
Structural Properties: DFT calculations can accurately predict geometric parameters like bond lengths and dihedral angles. For substituted benzamides, calculations often reveal a near-coplanar arrangement of the nitro group with the benzene (B151609) ring to maximize conjugation, unless prevented by significant steric hindrance . A study on positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide showed that the ortho-nitro substituent caused a distorted geometry due to steric effects mdpi.com. These computational models provide a basis for understanding the structure-property relationships that govern the behavior of these molecules.
| Compound/Analogue Series | Computational Method | Key Finding | Reference |
|---|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-nitrobenzamide Isomers (o, m, p) | DFT/B3LYP/6-31G(d,p) | The ortho-NO₂ substituent leads to a distorted geometry due to steric hindrance, affecting the solid-state arrangement. | mdpi.com |
| meta- vs para-Carbonothionyl(nitro)benzamide Derivatives | DFT | Meta-isomers are thermodynamically more stable but have a smaller HOMO-LUMO gap. They also possess a more electron-rich center (lower MESP value). | researchgate.net |
| 4-Bromo-N,N-dimethyl-2-nitrobenzamide | DFT | The LUMO is localized on the nitro group's π* system, indicating susceptibility to nucleophilic attack and reduction. | |
| 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | DFT | Calculated vibrational frequencies (e.g., NO₂ stretches) show good agreement with experimental IR and Raman spectra. | esisresearch.org |
| 4-Ethoxy-2,3-difluoro benzamide | DFT/B3LYP | The HOMO-LUMO energy gap was evaluated to understand charge transfer within the molecule. | nih.gov |
Application of this compound and its Derivatives as Synthetic Intermediates in Advanced Chemical Synthesis
This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and heterocyclic compounds. The nitro group is a versatile functional group that can be readily transformed, most commonly into an amine, which then serves as a handle for further molecular elaboration.
Synthesis of Pharmaceutical Agents: A prominent application is in the synthesis of Enzalutamide, a second-generation anti-androgen agent used for treating prostate cancer. The key intermediate for Enzalutamide is 4-amino-2-fluoro-N-methylbenzamide derpharmachemica.compharmaffiliates.com. This crucial amine is prepared in high yield via the hydrogenation of its precursor, 2-fluoro-N-methyl-4-nitrobenzamide, typically using a Palladium on carbon (Pd/C) catalyst derpharmachemica.com. The synthesis starts with 2-fluoro-4-nitrotoluene, which is oxidized to 2-fluoro-4-nitrobenzoic acid. This acid is then converted to the N-methyl amide (2-fluoro-N-methyl-4-nitrobenzamide), followed by the critical nitro group reduction to afford the amino intermediate. This multi-step process highlights the utility of the nitrobenzamide scaffold in constructing complex drug molecules.
Synthesis of Heterocyclic Compounds: Nitrobenzamides are also excellent starting materials for building various heterocyclic ring systems. For example, 2-nitrobenzamides can be used in a one-pot reaction with aldehydes to synthesize 2-substituted quinazolin-4(3H)-ones thieme-connect.comorganic-chemistry.org. In this process, the nitro group is reduced in situ to an amine using a reducing agent like sodium dithionite. The resulting aminobenzamide then condenses with the aldehyde and subsequently cyclizes and oxidizes to form the quinazolinone ring system thieme-connect.comorganic-chemistry.org. This methodology provides an efficient route to a class of compounds known for their diverse biological activities, including as cytotoxic antitumor agents organic-chemistry.org.
The strategic placement of the fluoro and nitro groups on the benzamide core allows for regioselective reactions, making these compounds powerful building blocks in modern organic synthesis.
Advanced Analytical Methodologies for Complex Benzamide Systems
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are fundamental for assessing the purity of synthesized benzamides and for separating closely related isomers, which often exhibit similar physical properties. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative and qualitative analysis of nitrobenzamide derivatives. The separation is typically achieved using a reversed-phase column (e.g., C18). A key challenge in the analysis of aromatic compounds is the separation of positional isomers, such as o-, m-, and p-nitrobenzaldehyde, which can be precursors or impurities. A patented method for separating such isomers utilizes a C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel stationary phase with a mobile phase consisting of a buffered methanol-water mixture, demonstrating the high resolving power of modern HPLC columns. google.com For a compound like 2-fluoro-N-methyl-5-nitrobenzamide, HPLC is crucial for quantifying its purity and detecting any isomeric impurities, such as 2-fluoro-N-methyl-4-nitrobenzamide or other regioisomers formed during synthesis.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically <2 µm), UPLC systems operate at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis. researchgate.net This enhanced resolving power is particularly advantageous for separating complex mixtures of closely related benzamide (B126) analogues or degradation products. chromatographyonline.com A UPLC method can be developed to provide a high-throughput assessment of purity, often reducing run times from over 10 minutes to under 3 minutes while improving peak separation. researchgate.netwaters.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural elucidation of benzamides. helsinki.fi Following separation on the LC column, the analyte is ionized and its mass-to-charge ratio (m/z) is determined, confirming the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint, helping to identify metabolites or degradation products by revealing weaknesses in the chemical bonding, such as at the fluoro, dimethylamino, and benzamide groups. scirp.orgnih.gov For fluorinated benzamides, LC-MS is essential for confirming the successful incorporation of fluorine and for identifying potential biotransformations like hydroxylation or dealkylation. nih.govchromatographyonline.com
Below is a table summarizing typical starting parameters for the chromatographic analysis of a substituted benzamide like this compound.
| Technique | Stationary Phase (Column) | Mobile Phase (Typical) | Detection | Primary Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 (5 µm) | Acetonitrile/Water or Methanol (B129727)/Water with buffer (e.g., phosphate) | UV (e.g., 240-254 nm) | Purity determination, quantification |
| UPLC | Reversed-Phase C18 or CSH (1.7-1.8 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | UV/PDA, FLR | High-resolution isomer separation, rapid purity checks waters.comru.nl |
| LC-MS/MS | Reversed-Phase C18 or HSS T3 (1.8 µm) | Acetonitrile/Water with 0.1% Formic Acid | Mass Spectrometry (e.g., ESI-QqQ) | Molecular weight confirmation, structural elucidation, metabolite identification scirp.orgnih.gov |
Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Stability in Material Science Contexts
Thermal analysis techniques are critical for characterizing the material properties of benzamide systems, providing data on thermal stability, melting behavior, and polymorphism. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods used.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a compound like this compound, TGA is used to determine its thermal stability and decomposition profile. researchgate.net The analysis reveals the onset temperature of decomposition, which for many nitroaromatic compounds is a critical safety parameter. google.com Studies on related nitroaromatic acids show that significant weight loss, corresponding to the breaking of chemical bonds and the detachment of the nitro group, typically begins at elevated temperatures. scielo.br
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting (an endothermic event) and crystallization (an exothermic event). mdpi.com For nitroaromatic compounds, DSC can also reveal sharp exothermic events associated with thermal decomposition. doaj.orgresearchgate.net The melting point is a key indicator of purity, while the presence of multiple melting peaks can indicate polymorphism. The thermal stability of nitrobenzoic acid isomers has been shown to vary, with decomposition temperatures and enthalpies being distinct for each isomer. scielo.brdoaj.org This highlights the importance of DSC in characterizing the specific thermal behavior and potential hazards of this compound. researchgate.net
The following table presents representative thermal analysis data expected for a nitroaromatic compound, based on studies of nitrobenzoic acid isomers. scielo.brdoaj.orgresearchgate.net
| Analysis | Parameter Measured | Expected Event for a Nitroaromatic Benzamide | Typical Temperature Range (°C) | Significance |
|---|---|---|---|---|
| DSC | Melting Point (Tm) | Sharp endothermic peak | 150 - 250 | Purity assessment, identification of crystalline form |
| DSC | Decomposition Enthalpy (ΔHd) | Strong exothermic peak | > 250 | Indicates energy release upon decomposition, hazard assessment doaj.org |
| TGA | Onset of Decomposition (Tonset) | Start of significant mass loss | > 220 | Defines the upper limit of thermal stability |
| TGA | Maximum Decomposition Rate (Tmax) | Peak of the derivative weight loss curve (DTG) | > 270 | Temperature of most rapid decomposition |
Advanced Structural Probes beyond SCXRD (e.g., Neutron Diffraction, Electron Diffraction)
While Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining molecular structures, its limitations, particularly in locating hydrogen atoms, necessitate the use of more advanced probes for a complete structural understanding of complex benzamide systems.
Neutron Diffraction is a powerful complementary technique to X-ray diffraction because neutrons scatter from atomic nuclei, whereas X-rays scatter from electrons. mdpi.com This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of light atoms, especially hydrogen. stfc.ac.uk For this compound, determining the precise location of the amide hydrogen is crucial for accurately mapping the hydrogen-bonding network, which dictates the crystal packing and can influence physical properties. iucr.org While X-ray diffraction can infer hydrogen bond geometries, neutron diffraction provides unambiguous, precise measurements of O-H, N-H, and C-H bond lengths and angles, which is vital for understanding intermolecular interactions like O-H···π bonds. acs.orgnih.gov
Electron Diffraction (ED) , particularly the modern technique of Microcrystal Electron Diffraction (MicroED), has emerged as a revolutionary method for the structural analysis of small organic molecules. acs.org Electrons interact with matter much more strongly than X-rays, which allows for the collection of high-quality diffraction data from nanocrystals that are orders of magnitude smaller than those required for SCXRD. frontiersin.org This is a significant advantage in pharmaceutical and materials science, where obtaining large, high-quality single crystals can be a major bottleneck. nih.govnih.gov MicroED can provide atomic-resolution structures from simple powders in minutes, making it a potential breakthrough technique for routine structural determination of compounds like this compound that may only crystallize on a nano or microscale. acs.orghhu.de
The table below compares the information provided by these advanced structural probes with that from standard SCXRD.
| Technique | Primary Advantage over SCXRD | Information Gained for this compound | Sample Requirement |
|---|---|---|---|
| SCXRD | Standard, widely available | Molecular connectivity, conformation, crystal packing | Single crystal (~50-200 µm) |
| Neutron Diffraction | Precise localization of hydrogen atoms stfc.ac.uk | Accurate hydrogen bond geometries (N-H···O), charge density distribution | Large single crystal (>1 mm³), deuteration often preferred mdpi.com |
| Electron Diffraction (MicroED) | Ability to use nanocrystals frontiersin.org | Atomic resolution structure from powder or sub-micron crystals | Nanocrystals (~100 nm), powder sample acs.orgnih.gov |
Conclusions and Future Research Directions
Summary of Key Academic Findings on 2-fluoro-N-methyl-5-nitrobenzamide
Academic research on this compound and its immediate precursors has primarily focused on its reactivity as a building block in organic synthesis. The compound itself is a derivative of 2-fluoro-5-nitrobenzoic acid. The ester form of this acid has been shown to be a valuable substrate in cyclocondensation reactions. Specifically, its reaction with α-acylacetamidines proceeds chemoselectively, where the α-carbon atom of the amidine displaces the fluorine atom via aromatic nucleophilic substitution, and the amidine's amino group reacts with the ester to form condensed isoquinolines. researchgate.net This highlights the compound's utility in constructing complex heterocyclic systems.
While direct studies on this compound are not abundant, the synthesis of its isomers, such as 2-fluoro-N-methyl-4-nitrobenzamide, is well-documented. These syntheses typically involve the amination of the corresponding acyl chloride (derived from the carboxylic acid) or the use of peptide coupling agents like HATU to facilitate amide bond formation between the carboxylic acid and methylamine (B109427). mdpi.comresearchgate.net A crucial reaction associated with the nitroaryl group is its reduction. For the 4-nitro isomer, this transformation to 4-amino-2-fluoro-N-methyl-benzamide is efficiently achieved through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst, a clean and high-yielding method. researchgate.netgoogle.com
The physical and chemical properties of related fluorinated benzamides have been noted for their influence in medicinal chemistry. The incorporation of fluorine can significantly affect properties such as lipophilicity, metabolic stability, membrane permeation, and binding affinity to biological targets. nih.gov
Unexplored Reactivity and Synthetic Opportunities
The established reactivity of the 2-fluoro-5-nitrobenzoyl scaffold in SNAr reactions opens the door to numerous unexplored opportunities. researchgate.net The fluorine atom, activated by the electron-withdrawing nitro group, is a prime site for substitution by a wide array of nucleophiles beyond the demonstrated amidines. Potential reactants include:
O-nucleophiles: Alcohols and phenols to form diaryl ethers.
S-nucleophiles: Thiols to generate thioethers, which could lead to the synthesis of benzothiophene (B83047) derivatives. ossila.com
N-nucleophiles: A broader range of amines and hydrazines to create substituted anilines and hydrazino-derivatives.
Furthermore, the selective reduction of the nitro group offers a pathway to 2-fluoro-5-amino-N-methylbenzamide. This resulting aniline (B41778) derivative is a versatile intermediate, amenable to diazotization and subsequent Sandmeyer-type reactions, or acylation and sulfonylation, thereby providing access to a diverse library of polysubstituted aromatic compounds. The ortho-fluorine atom in this amino-benzamide could also direct ortho-lithiation, enabling further functionalization of the aromatic ring.
Potential for Development of Novel Synthetic Methodologies
The synthesis of this compound can be approached through several established routes, but there is potential for methodological advancement. Standard synthesis relies on the conversion of 2-fluoro-5-nitrobenzoic acid to its acid chloride followed by reaction with methylamine, or direct amide coupling. mdpi.comresearchgate.net
Future developments could focus on:
Catalytic Amide Formation: Exploring more advanced, milder, and environmentally benign coupling agents or catalytic systems for the direct amidation of the carboxylic acid.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety (especially for nitrated compounds), and allow for easier scale-up.
Alternative Precursors: Investigating the use of 2-fluoro-5-nitrobenzonitrile (B100134) as a starting material. ossila.com Hydrolysis of the nitrile to the primary amide followed by N-methylation, or potentially direct conversion, could provide an alternative synthetic route.
These novel methodologies could lead to more efficient, cost-effective, and sustainable production of this compound and its derivatives.
Future Directions in Theoretical and Computational Studies
Currently, there is a lack of specific theoretical studies on this compound. However, computational chemistry offers powerful tools to predict and understand its behavior. Future research should include:
Density Functional Theory (DFT) Studies: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO energy gap, which indicates chemical reactivity and kinetic stability. tandfonline.comtandfonline.com
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify the regions most susceptible to nucleophilic and electrophilic attack. tandfonline.com
Natural Bond Orbital (NBO) Analysis: To understand intramolecular interactions, such as the potential for a C-F···H-N hydrogen bond, charge delocalization, and the nature of the bonding within the molecule. nih.govtandfonline.com
Conformational Analysis: To study the rotational barriers around the amide bond and the aryl-carbonyl bond, which are crucial for understanding its three-dimensional structure and potential interactions with other molecules. tandfonline.com
Hirshfeld Surface Analysis: If a crystal structure is obtained, this analysis can quantify intermolecular interactions in the solid state, providing insights into crystal packing. acs.org
These computational studies would provide a deep, atomistic-level understanding of the molecule's structure and reactivity, guiding future experimental work. plos.org
Role in Advancing Fundamental Understanding of Fluorine and Nitroaryl Chemistry
This compound serves as an excellent model system for advancing the fundamental understanding of physical organic chemistry. The molecule is a confluence of several important chemical features:
Orthogonal Electron-Withdrawing Groups: The fluorine and nitro groups exert strong, but positionally distinct, electron-withdrawing effects on the benzene (B151609) ring, which profoundly influences its reactivity, particularly in nucleophilic aromatic substitution.
Intramolecular Interactions: The ortho-fluoro-N-methylbenzamide moiety creates a platform to study weak intramolecular hydrogen bonds of the C-F···H-N type, which can act as a conformational control element. nih.gov
Regioselectivity in SNAr: The compound allows for the study of regioselectivity in SNAr reactions. The fluorine atom is highly activated towards displacement, providing a clear model for investigating the kinetics and mechanisms of such transformations.
Probing Electronic Effects: As a building block, its incorporation into larger molecules can be used to systematically probe the effects of a fluorinated, nitrated phenyl ring on biological activity, material properties, or reaction outcomes. Its analog, 2-fluoro-5-nitrobenzonitrile, is already recognized as an ideal scaffold for molecular design due to the distinct reactivities of its functional groups. ossila.com
By studying the synthesis, reactivity, and properties of this specific compound, chemists can gain deeper insights into the subtle interplay of fluorine and nitroaryl chemistry, which is critical for the rational design of new pharmaceuticals, agrochemicals, and materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-N-methyl-5-nitrobenzamide, and how do reaction conditions influence yield?
- Methodology : Start with 2-fluoro-5-nitrobenzoic acid as a precursor. Perform amidation using methylamine in the presence of coupling agents like EDC/HOBt under anhydrous conditions (DMF or THF as solvent). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve >90% purity. Reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) are critical for minimizing side products like over-alkylated derivatives .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- NMR : H and F NMR to confirm substitution patterns and fluorine integration.
- HPLC-MS : To assess purity (>98%) and molecular ion ([M+H] at m/z 227).
- FT-IR : Peaks at ~1680 cm (amide C=O) and ~1520 cm (nitro NO) validate functional groups .
Q. How does the nitro group in this compound influence its chemical reactivity?
- Methodology : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. It can be reduced to an amine (using H/Pd-C or Zn/HCl) for further derivatization. Monitor reduction kinetics via UV-Vis spectroscopy (absorbance shift from 320 nm to 280 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reduction efficiencies of the nitro group under varying conditions?
- Methodology : Conduct controlled experiments comparing catalytic hydrogenation (H/Pd-C in ethanol) vs. chemical reduction (SnCl/HCl). Use kinetic modeling to identify rate-limiting steps. Conflicting data may arise from solvent polarity (e.g., DMF stabilizes intermediates) or catalyst poisoning (sulfur impurities). Validate via LC-MS quantification of amine byproducts .
Q. What strategies optimize regioselective fluorination in analogs of this compound?
- Methodology : Use directed ortho-metalation (DoM) with LDA/TMEDA to deprotonate the aromatic ring, followed by electrophilic fluorination (Selectfluor® or NFSI). Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution and transition-state energies. Compare experimental vs. calculated F NMR shifts .
Q. How can researchers design experiments to evaluate the bioactivity of this compound against enzymatic targets?
- Methodology :
- Target Selection : Prioritize enzymes with nitro/fluorine-sensitive active sites (e.g., nitroreductases or cytochrome P450 isoforms).
- Assay Design : Use fluorescence-based assays (e.g., NADPH depletion for reductase activity) or SPR for binding affinity.
- Control Experiments : Compare with non-fluorinated/non-nitrated analogs to isolate electronic effects .
Q. What are the challenges in interpreting X-ray crystallography data for fluorinated benzamide derivatives?
- Methodology : Fluorine’s high electronegativity causes electron density distortions, complicating refinement. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and anisotropic refinement for F atoms. Validate with F solid-state NMR to cross-check crystallographic occupancy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
